

A Researcher's Guide to the Purity Analysis of Commercial Disperse Yellow 86

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Compound of Interest

Compound Name: Disperse Yellow 86

Cat. No.: B076884

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For researchers, scientists, and professionals in drug development, the purity and consistency of chemical compounds are paramount. This guide provides a comprehensive framework for the purity analysis of commercial **Disperse Yellow 86**, a nitrodiphenylamine dye. It offers a comparative look at alternative yellow disperse dyes and presents detailed experimental protocols to enable rigorous in-house evaluation.

Understanding Disperse Yellow 86: Potential Impurities

Disperse Yellow 86, with the chemical name 4-ethoxybenzenamine condensed with 4-chloro-3-nitro-N,N-dimethylbenzenesulfonamide, is synthesized through a condensation reaction. This manufacturing process can lead to several impurities, including unreacted starting materials such as 4-ethoxybenzenamine and 4-chloro-3-nitro-N,N-dimethylbenzenesulfonamide, as well as byproducts from side reactions. The presence of these impurities can affect the dye's performance, including its color fastness and dyeing properties.

Comparative Analysis of Disperse Yellow 86 and Alternatives

Several other disperse yellow dyes are commercially available, each with distinct properties. The choice of dye often depends on the specific application and desired performance characteristics. A comparison of **Disperse Yellow 86** with two common alternatives, Disperse Yellow 54 and Disperse Yellow 64, is presented below. While direct quantitative purity

comparisons of commercial samples are not readily available in the public domain, their general performance characteristics have been documented.

Table 1: Comparison of Disperse Yellow Dyes

Feature	Disperse Yellow 86	Disperse Yellow 54	Disperse Yellow 64 / Solvent Yellow 176
Chemical Class	Nitrodiphenylamine	Quinophthalone	Quinophthalone
Typical Shade	Reddish-yellow to orange	Bright, greenish-yellow	Yellow
Light Fastness	Good to Excellent	Good	Good
Wash Fastness	Good	Good	Good
Sublimation Fastness	Moderate	Moderate	Good
Energy Level	Medium	Low to Medium	High
Common Applications	Polyester, acetate, and nylon fibers. [1]	Polyester, acetate, and nylon fibers. [1]	Polyester, acetate, and nylon fibers. [1]

Experimental Protocols for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purity assessment of disperse dyes. The following protocol is a general guideline that can be adapted for the specific instrumentation and commercial samples being analyzed.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the separation and quantification of **Disperse Yellow 86** and potential impurities.

Instrumentation and Materials:

- HPLC system with a UV-Vis or Photodiode Array (PDA) detector

- Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for mobile phase modification)
- **Disperse Yellow 86** analytical standard
- Commercial **Disperse Yellow 86** samples
- Volumetric flasks, pipettes, and syringes
- Syringe filters (0.45 µm)

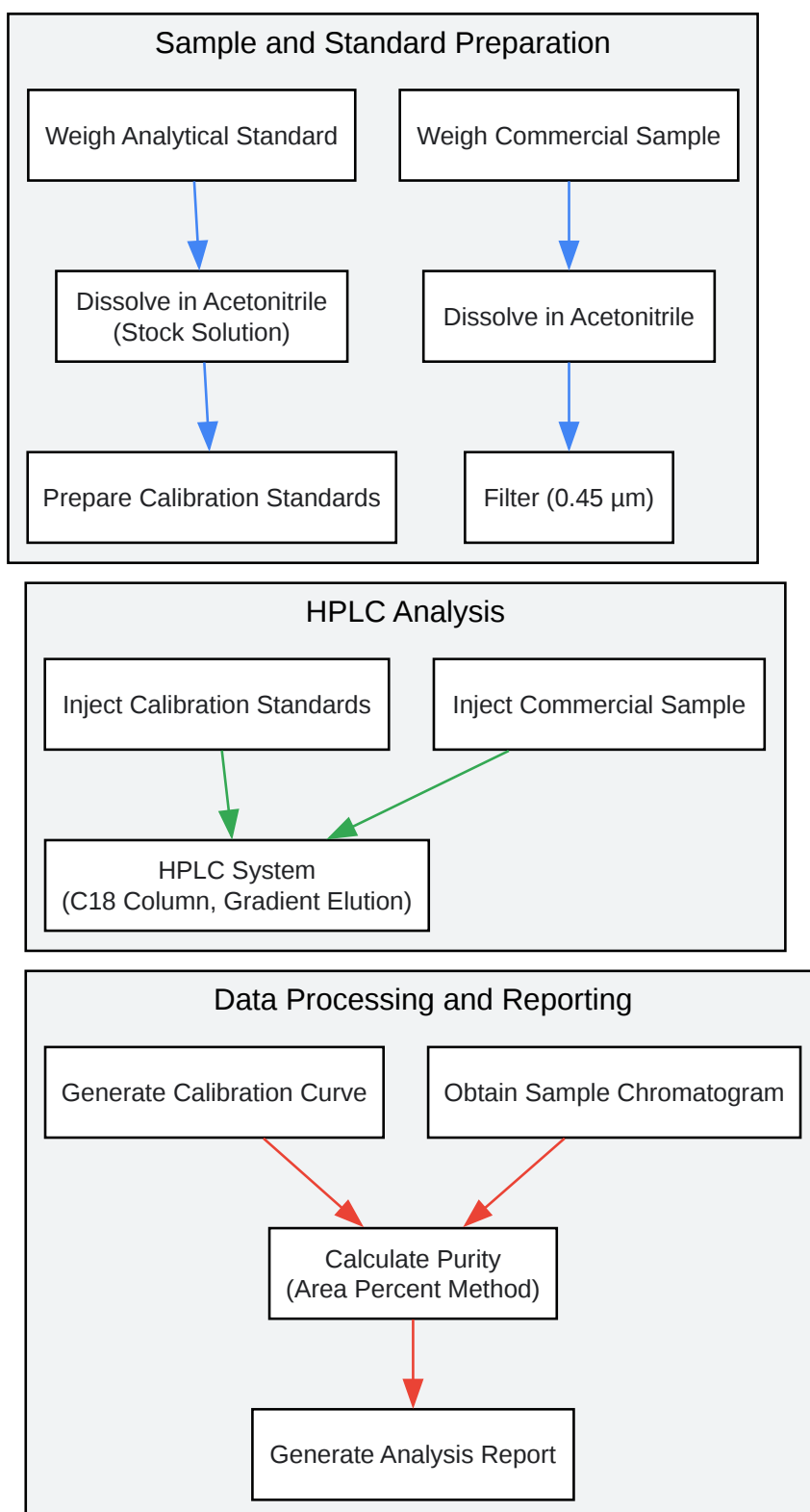
Procedure:

- Standard Solution Preparation:
 - Accurately weigh approximately 10 mg of the **Disperse Yellow 86** analytical standard and dissolve it in 100 mL of acetonitrile to prepare a stock solution of 100 µg/mL.
 - From the stock solution, prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 50 µg/mL by diluting with acetonitrile.
- Sample Solution Preparation:
 - Accurately weigh approximately 10 mg of the commercial **Disperse Yellow 86** sample and dissolve it in 100 mL of acetonitrile.
 - Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
- Chromatographic Conditions:
 - Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A). An optional addition of 0.1% formic acid to both solvents can improve peak shape.
 - Gradient Program:

- 0-5 min: 50% B
- 5-25 min: 50% to 90% B
- 25-30 min: 90% B
- 30.1-35 min: 50% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Column Temperature: 30 $^{\circ}$ C
- Detection Wavelength: The maximum absorbance wavelength (λ_{max}) of **Disperse Yellow 86** (determined by scanning the standard solution).
- Data Analysis:
 - Inject the calibration standards to construct a calibration curve of peak area versus concentration.
 - Inject the commercial sample solutions.
 - The purity of the commercial sample can be determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
 - Quantification of specific impurities can be performed if analytical standards for those impurities are available.

Experimental Workflow

The following diagram illustrates the logical workflow for the purity analysis of a commercial **Disperse Yellow 86** sample.



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References

- 1. amoghchemicals.in [amoghchemicals.in]
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Phone: (601) 213-4426

Email: info@benchchem.com